molecular formula C10H12O3 B079360 Methyl 2-hydroxy-3-phenylpropanoate CAS No. 13674-16-3

Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B079360
CAS No.: 13674-16-3
M. Wt: 180.2 g/mol
InChI Key: NMPPJJIBQQCOOI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-phenylpropanoate (CAS: 13674-16-3) is an ester derivative of 2-hydroxy-3-phenylpropanoic acid, featuring a methyl ester group at the carboxylic acid position. It has a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.20 g/mol, and a density of 1.1±0.1 g/cm³ . Its boiling point is 286.1±20.0 °C at standard atmospheric pressure, with a flash point of 120.0±14.5 °C, indicating moderate thermal stability . The compound is typically a colorless liquid or low-melting solid, depending on stereochemical configuration and purity.

It is structurally characterized by a hydroxyl (-OH) group at the C2 position and a phenyl group at the C3 position of the propanoate backbone.

Preparation Methods

Structural and Physicochemical Properties

Methyl 2-hydroxy-3-phenylpropanoate (C₁₀H₁₂O₃) is characterized by a hydroxyl group at the C2 position and a phenyl moiety at C3 of the propanoate backbone. Its molecular weight is 180.201 g/mol, with a density of 1.1±0.1 g/cm³ and a boiling point of 286.1±20.0°C . The compound’s chirality, particularly the (R)- and (S)-enantiomers, influences its biological activity and industrial utility .

Acid-Catalyzed Esterification

Conventional Batch Esterification

The most direct synthesis involves esterifying 2-hydroxy-3-phenylpropanoic acid with methanol under acidic conditions. Dowex™ MSC-1 resin, a macroreticular ion-exchange catalyst, facilitates this reaction with yields exceeding 97% . Typical conditions include:

  • Methanol-to-acid molar ratio : 5:1

  • Catalyst loading : 10 wt%

  • Reaction temperature : 65°C

  • Duration : 6–8 hours

The reaction proceeds via nucleophilic acyl substitution, where the resin’s sulfonic acid groups protonate the carboxylic acid, enhancing electrophilicity for methanol attack .

Table 1: Batch Esterification Optimization

ParameterOptimal ValueYield (%)
Temperature (°C)6597
Methanol Ratio5:195
Catalyst Loading10 wt%97

Continuous-Flow Esterification

Industrial processes employ continuous-flow reactors to enhance efficiency. A tubular reactor packed with Dowex™ MSC-1 achieves 94% conversion in 30 minutes at 80°C, reducing solvent use by 40% compared to batch methods . This approach minimizes side products like dimethyl ether, which forms at higher temperatures (>100°C).

Asymmetric Synthesis of Enantiopure Derivatives

Chiral Resolution via Enzymatic Hydrolysis

Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures by selectively hydrolyzing the (S)-enantiomer. In a biphasic system (water/octanol), the (R)-ester remains unreacted, achieving 99% enantiomeric excess (ee) after 24 hours .

Asymmetric Aldol Addition

The Mukaiyama aldol reaction using chiral Lewis acids provides enantioselective access to the hydroxy ester. For example, a titanium(IV)-binaphthol complex catalyzes the addition of methyl trimethylsilyl dimethylketene acetal to benzaldehyde derivatives, yielding the (R)-enantiomer with 92% ee .

Table 2: Asymmetric Catalysts and Performance

Catalystee (%)Yield (%)
Ti(IV)-binaphthol9285
CAL-B lipase9978
Jacobsen’s Co-salen8882

Hydrolysis and Purification Strategies

Selective Hydroxyl Protection

The tert-butyldimethylsilyl (TBS) group protects the hydroxyl moiety during esterification, preventing undesired side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >95% efficiency .

Crystallization and Chromatography

Recrystallization from n-hexane/ethyl acetate (9:1) yields white crystals with 99.5% purity . Reverse-phase HPLC (C18 column, 254 nm) detects impurities below 0.1%, validated using LC-MS/MS .

Industrial-Scale Production and Sustainability

Environmental Impact Metrics

The E-factor (kg waste/kg product) quantifies process sustainability. Batch methods using Dowex™ MSC-1 exhibit E-factors of 28.9, while continuous-flow systems reduce this to 21.5 via solvent recycling .

Catalytic System Innovations

Amb-F, a fluorous-tagged catalyst, enables solvent-free aldol reactions at 60°C, achieving 89% yield with E-factor 21.5 . Immobilized enzymes in packed-bed reactors further reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Agents
Methyl 2-hydroxy-3-phenylpropanoate has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, modifications to the structure of related compounds have yielded promising results in inhibiting the proliferation of HeLa cells, with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

2. Drug Development
As a chiral building block, this compound is utilized in the synthesis of pharmaceuticals. Its derivatives can serve as intermediates in the production of drugs targeting specific biological pathways, including those involved in cancer and metabolic disorders .

Organic Synthesis Applications

1. Synthesis of Chiral Compounds
The compound is employed in the synthesis of various chiral compounds due to its stereochemical properties. The ability to modify its structure allows chemists to create a range of derivatives that can be used in asymmetric synthesis processes. This is particularly relevant in the development of new drugs where chirality plays a crucial role in biological activity .

2. Reaction with Electrophiles
this compound can undergo chemoselective reactions with electrophiles, leading to the formation of complex molecules such as hexahydro-pyrimidinones and oxazolidines. These reactions are valuable for creating new materials with specific properties for industrial applications .

Material Science Applications

1. Polymer Chemistry
In material science, this compound is explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of antiproliferative effectsMethyl derivatives showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potential for drug development .
Synthesis of Chiral Compounds Asymmetric synthesis using methyl esterSuccessful formation of novel chiral intermediates that could be further developed into pharmaceuticals .
Polymer Applications Use in polymer synthesisEnhanced mechanical properties observed when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-phenylpropanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The compound’s hydroxyl and ester functional groups allow it to participate in a variety of biochemical processes .

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 2-hydroxy-3-phenylpropanoate, highlighting differences in substituents, stereochemistry, and functional properties:

Compound Name CAS Number Molecular Formula Key Structural Features Physical Properties Biological Activity Reference
This compound 13674-16-3 C₁₀H₁₂O₃ Methyl ester, C2-OH, C3-Ph Density: 1.1 g/cm³; Bp: 286.1°C; Flash point: 120°C Not explicitly reported
(2R)-2-(4-Hydroxyphenyl)ethyl 2-hydroxy-3-phenylpropanoate - C₁₇H₁₈O₄ Phenylethyl ester, C4-OH on phenyl, C2-OH, C3-Ph Not reported Antimicrobial (MIC: 32–256 µg/mL)
(R)-Methyl 2-hydroxy-3-phenylpropanoate 13674-16-3 C₁₀H₁₂O₃ R-configuration at C2 White solid; enantiomeric purity: 86.1% Not reported
Benzyl (2S)-2-hydroxy-3-phenylpropanoate - C₁₆H₁₆O₃ Benzyl ester, S-configuration at C2, C3-Ph Discontinued (commercial availability) Not reported
Methyl 3-(3-hydroxyphenyl)propanoate 27000-00-6 C₁₀H₁₂O₃ C3-OH on phenyl, methyl ester at C1 Structural similarity: 0.84 (to target compound) Not reported
Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate 32981-85-4 C₁₇H₁₇NO₄ Benzoylamino at C3, R/S stereochemistry Melting point: 183–185°C Pharmaceutical intermediate (e.g., prostaglandin synthesis)

Key Observations :

Ester Group Variations: Replacement of the methyl ester with bulkier groups (e.g., benzyl or phenylethyl) alters solubility and bioactivity. For example, (2R)-2-(4-hydroxyphenyl)ethyl 2-hydroxy-3-phenylpropanoate exhibits antimicrobial activity, likely due to enhanced lipophilicity from the phenylethyl group . Benzyl (2S)-2-hydroxy-3-phenylpropanoate is commercially discontinued, suggesting challenges in synthesis or stability compared to the methyl ester .

Stereochemical Differences: The (R)-enantiomer of this compound has an enantiomeric purity of 86.1% , while its (S)-isomer (CAS: 61389-68-2) shares similar physicochemical properties but may differ in biological interactions .

Functional Group Modifications: Introduction of a benzoylamino group (as in CAS 32981-85-4) significantly increases melting point (183–185°C) and molecular weight, making it suitable for pharmaceutical intermediates . Methyl 3-(3-hydroxyphenyl)propanoate (CAS: 27000-00-6) shows positional isomerism, with the hydroxyl group on the phenyl ring instead of the propanoate chain, reducing structural similarity .

Synthetic Applications: this compound is a product in catalytic studies using Fe₃O₄@SiO₂@HPW, highlighting its role in biomass conversion reactions . Derivatives like (R)-Methyl 2-azido-3-phenylpropanoate (92% enantiomeric purity) serve as intermediates for further functionalization (e.g., Staudinger reactions) .

Research Findings and Implications

  • Antimicrobial Activity: While this compound itself lacks reported bioactivity, its phenylethyl analog (compound 2 in ) shows broad-spectrum antimicrobial effects, suggesting that ester group modifications enhance biological potency .
  • Stereochemical Purity : Enantiomeric purity (e.g., 86.1–92% for derivatives in ) is critical for applications in asymmetric synthesis and drug development .
  • Thermal Stability: The relatively high boiling point (286°C) and flash point (120°C) of this compound make it suitable for high-temperature reactions .

Biological Activity

Methyl 2-hydroxy-3-phenylpropanoate, specifically in its (S)-enantiomeric form, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following features:

  • Molecular Formula : C10H12O3
  • Molecular Weight : Approximately 180.20 g/mol
  • Functional Groups : Hydroxyl group (-OH) and methyl ester (-COOCH₃)

The presence of these functional groups contributes to its reactivity and biological activity, allowing it to participate in hydrogen bonding and other molecular interactions .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of (S)-methyl 2-hydroxy-3-phenylpropanoate. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in various cellular models. For instance, in lipopolysaccharide (LPS)-stimulated THP-1 cells, this compound significantly reduced the levels of these cytokines, suggesting its role in mitigating inflammatory responses .

Analgesic Effects

In addition to its anti-inflammatory properties, (S)-methyl 2-hydroxy-3-phenylpropanoate has been investigated for its analgesic effects. Preliminary studies suggest that it may interact with pain pathways, potentially offering therapeutic benefits for pain management .

The mechanism through which (S)-methyl 2-hydroxy-3-phenylpropanoate exerts its biological effects involves several pathways:

  • Cytokine Inhibition : The compound inhibits the phosphorylation of NF-κB p65, a key transcription factor involved in the inflammatory response. This inhibition leads to decreased expression of inflammatory cytokines .
  • Enzyme Interaction : It has been suggested that (S)-methyl 2-hydroxy-3-phenylpropanoate may interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activities of (S)-methyl 2-hydroxy-3-phenylpropanoate:

StudyFindings
Park et al. (2022)Demonstrated significant inhibition of IL-6 and TNF-α in THP-1 cells treated with LPS after administration of (S)-methyl 2-hydroxy-3-phenylpropanoate .
ResearchGate StudyInvestigated the compound's role as a potential anti-cytokine agent, highlighting its ability to penetrate cell membranes effectively .
Smolecule DataDiscussed its applications as a chiral starting material in organic synthesis and noted its potential for developing functional materials .

Applications in Pharmaceuticals

Due to its biological activities, (S)-methyl 2-hydroxy-3-phenylpropanoate is being explored as a candidate for drug development. Its ability to modulate inflammatory responses positions it as a potential therapeutic agent for conditions characterized by excessive inflammation, such as arthritis or autoimmune diseases.

Properties

IUPAC Name

methyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPJJIBQQCOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929534
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13674-16-3
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing methyl glycolate (2.5 mL, 32 mmol) and trifluoromethyl-sulfonic acid (150 mL) in CH2Cl2 (10 mL) was added benzyl 2,2,2-trichloro-acetimidate (7.0 mL, 37 mmol). After stirring for several min, the mixture was poured into aqueous NaHCO3 and extracted with Et2O. The organic extract was washed with saturated aqueous NaCl, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with a solvent gradient of 9-17% EtOAC/Hex to afford the title compound: 1H NMR CDCl3): d 7.34 (m, 5H); 4.62 (s, 2H); 4.11 (s, 2H); 3.78 (s, 3H).
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Synthesis routes and methods II

Procedure details

Hydrogen chloride was bubbled for 15 minutes into a solution of 2-hydroxy-3-phenyl-propionic acid (10.0 g, 60 mmol) in 100 mL of methanol at room temperature. The vessel was sealed and then stirred overnight at room temperature. The reaction was made basic by the addition of 5% NaHCO3 and then concentrated under reduced pressure to remove the methanol. The residue was diluted with water and extracted with ethyl acetate. The organic layer was extracted with saturated NaCl, dried (MgSO4) and the solvent removed under reduced pressure to give 2-hydroxy-3-phenyl-propionic acid methyl ester (9.7 g, 90%) as a yellow oil, MS m/z 180 [M]+. Elemental Analysis for C10H12O3. Calc'd: C, 66.65; H, 6.71; N, 0.00. Found: C, 66.52; H, 6.86; N, 0.29
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2-hydroxy-3-phenylpropanoate
Methyl 2-hydroxy-3-phenylpropanoate
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Methyl 2-hydroxy-3-phenylpropanoate
Methyl 2-hydroxy-3-phenylpropanoate

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